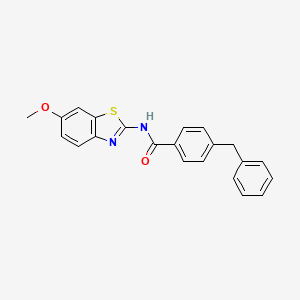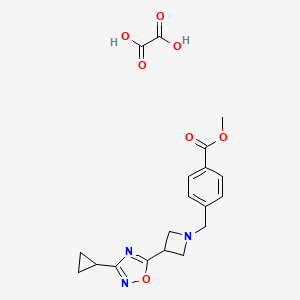![molecular formula C17H15FN4O4 B2641731 N-(2-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 941946-77-6](/img/structure/B2641731.png)
N-(2-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C17H15FN4O4 and its molecular weight is 358.329. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radioligand Development for PET Imaging
Research on derivatives of pyrazolo[1,5-a]pyrimidines, closely related to the given compound, has led to the development of selective radioligands for imaging the translocator protein (18 kDa) with PET (Positron Emission Tomography). These compounds are essential for non-invasive studies of neuroinflammation and microglial activation in various neurological disorders, showcasing their significant impact on neuroimaging and the understanding of neurodegenerative diseases (Dollé et al., 2008).
Antitumor Activities
Some compounds with the pyrimidinone core structure have shown antitumor activities, indicating their potential in cancer research. For example, derivatives synthesized from L-tyrosine methyl ester and D-tyrosine ethyl ester have demonstrated selective anti-tumor activities, hinting at the therapeutic potential of such compounds in oncology (Xiong Jing, 2011).
Herbicidal Activities
Novel N-(2-Fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives have been synthesized and tested for herbicidal effectiveness. This research illustrates the chemical's potential application in agricultural sciences, offering new avenues for the development of herbicides to control dicotyledonous weeds (Daoxin Wu et al., 2011).
Antibacterial Agents
The exploration of pyrimidinone and oxazinone derivatives fused with thiophene rings has led to the discovery of compounds with significant antimicrobial activities. Such research highlights the potential application of these chemicals in developing new antibacterial agents to combat resistant bacterial strains (A. Hossan et al., 2012).
Analgesic and Anti-inflammatory Properties
Pyrimidine derivatives have been evaluated for their analgesic and anti-inflammatory activities, suggesting their usefulness in developing new pain management and anti-inflammatory therapies. This line of research contributes to pharmacology by identifying new therapeutic agents for treating pain and inflammation (Muralidharan et al., 2019).
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O4/c1-21-15-14(12(26-2)7-8-19-15)16(24)22(17(21)25)9-13(23)20-11-6-4-3-5-10(11)18/h3-8H,9H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOYCEIPVBQHJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NC3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-chloropyridin-2-yl)formohydrazido]-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B2641649.png)
![1-pentyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2641650.png)
![2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride](/img/structure/B2641651.png)
![Methyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2641652.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2641654.png)

![methyl 6-acetyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2641657.png)
![N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2641659.png)

![2-Chloro-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethyl]acetamide](/img/structure/B2641662.png)

![2-(4-fluorophenyl)-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2641667.png)

![Methyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2641669.png)